An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-methylpyridine 1-oxide
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-methylpyridine 1-oxide
Foreword: The Strategic Importance of Fluorinated Pyridine N-oxides in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who are at the forefront of innovation, this guide serves as a comprehensive resource on the physicochemical properties of 3-Fluoro-2-methylpyridine 1-oxide. The strategic incorporation of a fluorine atom and an N-oxide moiety onto a pyridine scaffold introduces a unique combination of electronic and steric properties. These modifications can significantly influence a molecule's metabolic stability, membrane permeability, and target-binding affinity, making this class of compounds particularly compelling for modern medicinal chemistry. This document provides a detailed exploration of these properties, grounded in experimental data from closely related analogs and established scientific principles, to empower your research and development endeavors.
Molecular Identity and Structural Elucidation
3-Fluoro-2-methylpyridine 1-oxide is a substituted pyridine N-oxide with the chemical formula C₆H₆FNO. The presence of a fluorine atom at the 3-position, a methyl group at the 2-position, and the N-oxide functionality imparts a unique electronic and steric signature to the molecule.
Table 1: Key Molecular Identifiers for 3-Fluoro-2-methylpyridine 1-oxide
| Identifier | Value |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| Canonical SMILES | CC1=C(F)C=C=C1 |
| InChI Key | InChIKey=VHYUHFVSWRJHGT-UHFFFAOYSA-N |
| CAS Number | Not available |
Note: A specific CAS number for 3-Fluoro-2-methylpyridine 1-oxide is not currently assigned. The molecular weight is calculated based on the elemental composition.
Synthesis and Spectroscopic Characterization
The synthesis of 3-Fluoro-2-methylpyridine 1-oxide is typically achieved through the oxidation of the parent pyridine, 3-Fluoro-2-methylpyridine. This transformation is a cornerstone of heterocyclic chemistry, with several well-established protocols.
Synthetic Approach: The Logic of N-Oxidation
The oxidation of a pyridine nitrogen is a strategic maneuver to modulate the electronic properties of the ring. The resulting N-oxide is a resonance hybrid, with significant electron density on the oxygen atom. This has two profound effects: it deactivates the pyridine ring towards electrophilic attack and activates the positions ortho and para to the nitrogen for nucleophilic substitution.
A common and effective method for this oxidation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.[1] The reaction proceeds via the electrophilic attack of the peroxy acid oxygen on the lone pair of the pyridine nitrogen.
Experimental Protocol: Synthesis of 3-Fluoro-2-methylpyridine 1-oxide
Materials:
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3-Fluoro-2-methylpyridine
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meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Magnetic stirrer and stir bar
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Separatory funnel
Procedure:
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Dissolve 3-Fluoro-2-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0 °C in an ice bath.
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Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose any unreacted m-CPBA.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton signals are expected to be shifted downfield compared to the parent pyridine due to the electron-withdrawing effect of the N-oxide group. The aromatic protons will likely appear as complex multiplets. The methyl protons will be a singlet, also slightly downfield compared to the parent pyridine.
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¹³C NMR: The carbon signals of the pyridine ring are expected to be deshielded. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
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¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the pyridine N-oxide ring.
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IR Spectroscopy: Characteristic bands for the N-O stretching vibration are expected in the region of 1200-1300 cm⁻¹. C-F stretching vibrations will also be present.
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Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of 127.12 would be observed.
Core Physicochemical Properties
The physicochemical properties of 3-Fluoro-2-methylpyridine 1-oxide are a direct consequence of its molecular structure. The interplay between the polar N-oxide group, the electron-withdrawing fluorine atom, and the electron-donating methyl group dictates its behavior.
Table 2: Physicochemical Properties of 3-Fluoro-2-methylpyridine 1-oxide and Related Compounds
| Property | 3-Fluoro-2-methylpyridine 1-oxide (Predicted/Estimated) | Pyridine N-oxide (Experimental) | 2-Methylpyridine N-oxide (Experimental) |
| Melting Point (°C) | Solid at room temperature | 65-66[3] | 41-45 |
| Boiling Point (°C) | >200 | 270[3] | Not available |
| Solubility in Water | High | High[3] | Soluble |
| pKa of Conjugate Acid | <1 | 0.8[3] | Not available |
| Density (g/mL) | ~1.2 | Not available | Not available |
Melting and Boiling Points
The N-oxide functionality introduces a significant dipole moment, leading to strong intermolecular dipole-dipole interactions. This results in a considerably higher melting and boiling point compared to the parent pyridine. For instance, pyridine N-oxide has a melting point of 65-66 °C and a boiling point of 270 °C[3]. The introduction of a methyl group, as seen in 2-methylpyridine N-oxide, can slightly lower the melting point to 41-45 °C due to disruptions in crystal packing. It is predicted that 3-Fluoro-2-methylpyridine 1-oxide will be a solid at room temperature with a relatively high boiling point.
Solubility
The polarity of the N-O bond allows for strong hydrogen bonding with protic solvents like water. Consequently, pyridine N-oxides generally exhibit high water solubility[3][4]. The fluorine and methyl substituents are not expected to drastically reduce the aqueous solubility of 3-Fluoro-2-methylpyridine 1-oxide, and it is anticipated to be readily soluble in water and other polar solvents.
Acidity and Basicity (pKa)
The N-oxide is a significantly weaker base than the corresponding pyridine. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, whereas that of pyridine is 5.2[5]. This is due to the oxygen atom withdrawing electron density from the nitrogen. The fluorine atom at the 3-position is also electron-withdrawing, which would further decrease the basicity of the nitrogen and the oxygen of the N-oxide. Therefore, the pKa of the conjugate acid of 3-Fluoro-2-methylpyridine 1-oxide is predicted to be less than 1.
Reactivity and Chemical Behavior
The chemical reactivity of 3-Fluoro-2-methylpyridine 1-oxide is governed by the electronic nature of the substituted pyridine N-oxide ring.
Electrophilic Aromatic Substitution
The N-oxide group is deactivating and directs incoming electrophiles to the 4-position. However, electrophilic substitution on the pyridine N-oxide ring is generally more facile than on the parent pyridine due to the ability of the N-oxide to donate electron density through resonance.
Nucleophilic Aromatic Substitution
The N-oxide group strongly activates the 2- and 4-positions towards nucleophilic attack. This enhanced reactivity is a key feature of pyridine N-oxides in synthetic chemistry.[5]
Applications in Drug Development and Research
The unique physicochemical properties of 3-Fluoro-2-methylpyridine 1-oxide make it a valuable building block in medicinal chemistry. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism.[6] The N-oxide group can improve aqueous solubility and modulate the electronic properties of the molecule to fine-tune its interaction with biological targets.
Conclusion
3-Fluoro-2-methylpyridine 1-oxide is a fascinating molecule with a rich chemical profile. While some of its physicochemical properties await experimental determination, a comprehensive understanding can be built upon the well-established chemistry of pyridine N-oxides and the predictable effects of its substituents. This guide provides a solid foundation for researchers to leverage the unique properties of this compound in the design and synthesis of novel chemical entities with potential therapeutic applications.
References
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Royal Society of Chemistry. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]
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ResearchGate. Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties. [Link]
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Baran Lab, Scripps Research. Pyridine N-Oxides. [Link]
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ResearchGate. Pyridine N-Oxide. [Link]
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YouTube. Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. [Link]
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PubChem. Pyridine N-Oxide. [Link]
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ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]
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Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. [Link]
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PubMed Central. Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations. [Link]
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ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]
